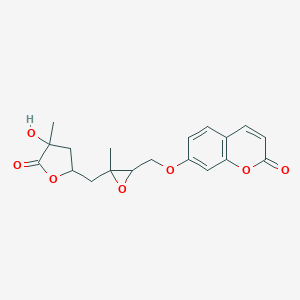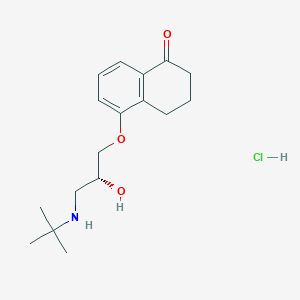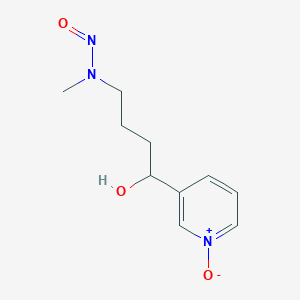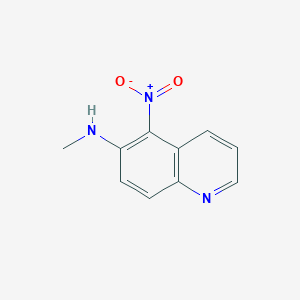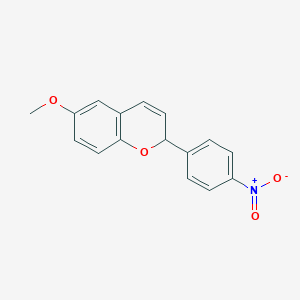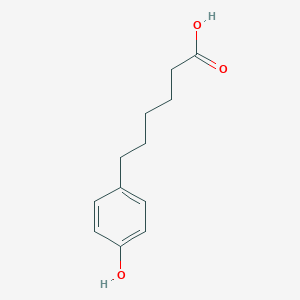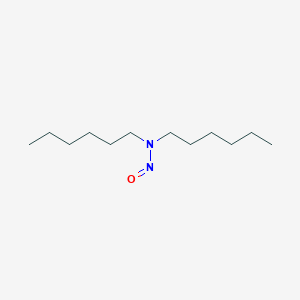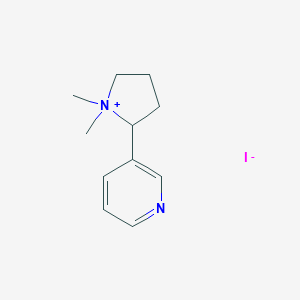![molecular formula C8H12O5 B014949 (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 152006-17-2](/img/structure/B14949.png)
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Overview
Description
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKFJCWLPPNCN-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433741 | |
| Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152006-17-2 | |
| Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-O-isopropylidene-L-lyxono-1,4-lactone in carbohydrate chemistry?
A1: 2,3-O-Isopropylidene-L-lyxono-1,4-lactone serves as a valuable chiral building block in the synthesis of more complex carbohydrates. Specifically, it has been employed as a key intermediate in the first reported synthesis of aldopentono-1,4-thiolactones. [, ] These thiolactones, particularly 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone, represent a novel class of carbohydrate derivatives. [, ]
Q2: Can you describe the synthetic route involving 2,3-O-isopropylidene-L-lyxono-1,4-lactone to obtain 4-thio-D-ribono-1,4-lactone?
A2: The synthesis begins with the protection of D-gulono-1,4-lactone to yield its 2,3-O-isopropylidene derivative. Subsequent oxidation and chemoselective reduction steps lead to the formation of 2,3-O-isopropylidene-L-lyxono-1,4-lactone. Further transformations involving tosylation, epoxide formation, and thiirane ring opening ultimately result in the desired 4-thio-D-ribono-1,4-lactone. [, ]
Q3: Beyond thiolactone synthesis, are there other applications for 2,3-O-isopropylidene-L-lyxono-1,4-lactone?
A3: Yes, this compound has proven useful in synthesizing other unique carbohydrate derivatives. For instance, it acts as a starting material in the preparation of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-l-lyxono-1,5-lactam [] and 1,5-anhydro-2,3-O-isopropylidene-l-lyxofuranose. [] These compounds hold potential as chiral intermediates for synthesizing bioactive molecules.
Q4: Why is the use of protecting groups, such as the isopropylidene group in 2,3-O-isopropylidene-L-lyxono-1,4-lactone, important in carbohydrate chemistry?
A4: Carbohydrates possess multiple hydroxyl groups, making selective transformations challenging. Protecting groups, like the isopropylidene group, temporarily mask specific hydroxyl groups. This strategy allows chemists to perform reactions at desired sites without unwanted side reactions, enabling the synthesis of complex carbohydrate structures with high regio- and stereoselectivity. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
